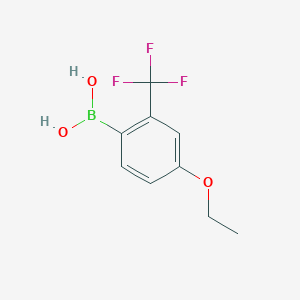

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid

Overview

Description

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and as intermediates in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds with trifluoromethyl and ethoxy groups on the phenyl ring have been investigated for their properties and reactivity.

Synthesis Analysis

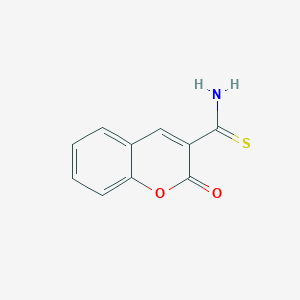

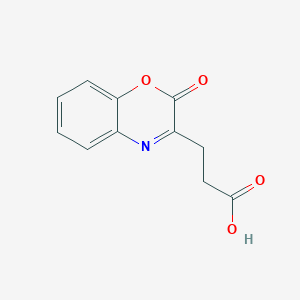

The synthesis of related arylboronic acids often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of neoflavenes using arylboronic acids and 4-trifluoromethylsulfonyloxy-2H-chromenes . Another method for synthesizing compounds with similar functional groups includes a three-step reaction starting from 4-bromophenylacetic acid, leading to the formation of 4-(2-(diethylamino)ethyl)phenylboronic acid . These methods highlight the versatility of arylboronic acids in forming various derivatives through coupling reactions and functional group transformations.

Molecular Structure Analysis

The molecular structure of phenylboronic acids can be significantly influenced by the substituents on the phenyl ring. For instance, the introduction of a trifluoromethoxy group affects the acidity of the phenylboronic acids, which varies depending on the position of the substituent . The crystal structures of these compounds often feature hydrogen-bonded dimers, and in some cases, intramolecular hydrogen bonds are formed with the substituent groups . These structural features are crucial as they can affect the reactivity and interaction of the molecules with other chemical species.

Chemical Reactions Analysis

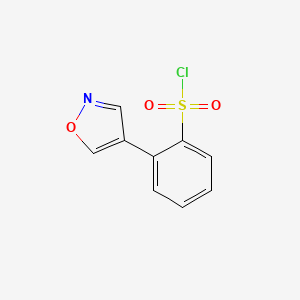

Phenylboronic acids are known to participate in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Additionally, arylboronic acids are used in Suzuki cross-coupling reactions, as demonstrated by the synthesis of highly functionalized 3-aryl/heteroaryl-pyridines using 2-ethoxy-3-pyridylboronic acid . These reactions underscore the importance of phenylboronic acids in organic synthesis, particularly in the formation of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as acidity and fluorescence. For example, compounds with an electron-releasing group at the C-4 position on the benzene ring exhibit bathochromic shifts in acid solution . The physicochemical properties, such as acidity, can be evaluated using spectrophotometric and potentiometric titrations, and these properties are essential for the application of phenylboronic acids in sensing technologies .

Safety and Hazards

This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye/face protection .

Future Directions

Mechanism of Action

Target of Action

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki-Miyaura cross-coupling reactions , which are widely used in the synthesis of biologically active molecules . The primary targets of this compound are therefore the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in various biochemical pathways. It enables the formation of complex organic compounds from simpler ones . The downstream effects of these reactions can vary widely, depending on the specific molecules involved.

Pharmacokinetics

Like other organoboron compounds, it is likely to be relatively stable and readily prepared . Its bioavailability would depend on factors such as its formulation and the route of administration.

Result of Action

The compound’s action results in the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . These new compounds can have various biological activities. For example, the compound has been involved in the synthesis of molecules such as lactate dehydrogenase inhibitors, PA-824 analogs for use as antituberculosis drugs, and modulators of survival motor neuron protein .

Action Environment

The efficacy and stability of 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and is typically carried out under mild conditions . The compound is also likely to be sensitive to conditions that could cause it to decompose or react prematurely .

properties

IUPAC Name |

[4-ethoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-6-3-4-8(10(14)15)7(5-6)9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQUWAGSWMWDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257318 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)phenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid | |

CAS RN |

313545-39-0 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)phenylboric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)phenylboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

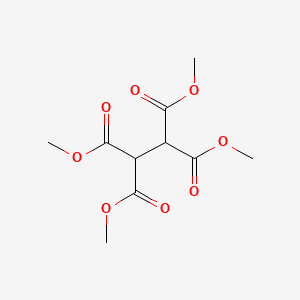

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)

![9-Oxabicyclo[6.1.0]non-4-ene](/img/structure/B3021108.png)

![tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3021116.png)

amine hydrochloride](/img/structure/B3021123.png)